

# Synthesis of Desyl chloride from benzoin

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## Compound of Interest

Compound Name: Desyl chloride

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An In-depth Technical Guide to the Synthesis of **Desyl Chloride** from Benzoin

## Introduction

**Desyl chloride**, systematically named 2-chloro-1,2-diphenylethanone, is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a reactive alpha-chloro ketone moiety, makes it a versatile precursor for the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs).[1] One of the most common and efficient methods for preparing **desyl chloride** is through the direct chlorination of benzoin using thionyl chloride (SOCl<sub>2</sub>).[2][3] This guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

## Reaction and Mechanism

The conversion of benzoin to **desyl chloride** is a nucleophilic substitution reaction where the hydroxyl group of benzoin is replaced by a chlorine atom. The reaction is typically carried out using thionyl chloride, often in the presence of a base like pyridine to neutralize the hydrogen chloride (HCl) byproduct.[2]

The reaction proceeds as follows:



The mechanism involves the initial attack of the hydroxyl group of benzoin on the electrophilic sulfur atom of thionyl chloride. This forms an intermediate chlorosulfite ester. The subsequent

step involves an internal nucleophilic attack by the chloride ion ( $S_Ni$  mechanism) or an external attack ( $S_N2$  mechanism), leading to the displacement of the chlorosulfite group, which then decomposes into stable gaseous byproducts, sulfur dioxide ( $SO_2$ ) and chloride ion. The evolution of these gases helps drive the reaction to completion.[2]



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Caption: Simplified reaction mechanism for the synthesis of **desyl chloride**.

## Experimental Protocol

The following procedure is adapted from a well-established method for the synthesis of **desyl chloride** from benzoin.[2]

### 3.1 Materials and Equipment

- Reagents: Benzoin, Pyridine, Thionyl chloride ( $SOCl_2$ ), 95% Ethanol.
- Equipment: 1-L beaker, ice bath, water bath, stirring apparatus, filtration apparatus (suction), recrystallization glassware.

### 3.2 Synthesis Procedure

- In a 1-liter beaker, combine 100 g (0.47 mole) of benzoin and 50 g (57 cc) of pyridine. Heat the mixture gently until a clear solution is formed.[2]
- Cool the solution in an ice bath until it solidifies completely. The solid mass should then be coarsely ground.[2]

- While cooling the beaker in a water bath and stirring vigorously, slowly add 75 g (46 cc, 0.63 mole) of thionyl chloride. The addition is highly exothermic, leading to the evolution of sulfur dioxide and hydrogen chloride gases. The mixture will initially become pasty before setting into a light yellow solid.[\[2\]](#)
- After the addition is complete, allow the mixture to stand for approximately one hour.[\[2\]](#)
- Add water to the solid and grind it coarsely, then filter the solid product.[\[2\]](#)
- To remove impurities, triturate the solid twice with water, filtering by suction after each wash. Press the final product as dry as possible.[\[2\]](#)
- Dry the crude white powder to a constant weight over a desiccant such as sulfuric acid or calcium chloride. The yield of crude **desyl chloride** is approximately 125 g.[\[2\]](#)

### 3.3 Purification (Recrystallization)

- Dissolve the crude product in 450 cc of boiling 95% ethanol.[\[2\]](#)
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate with running water to induce crystallization. This will yield approximately 77 g of colorless crystals with a melting point of 66–67°C.[\[2\]](#)
- Further cool the mother liquor in an ice-salt mixture to obtain a second crop of crystals (approximately 9 g) with a melting point of 65–66°C.[\[2\]](#)
- The total yield of pure **desyl chloride** is between 80–86 g.[\[2\]](#)

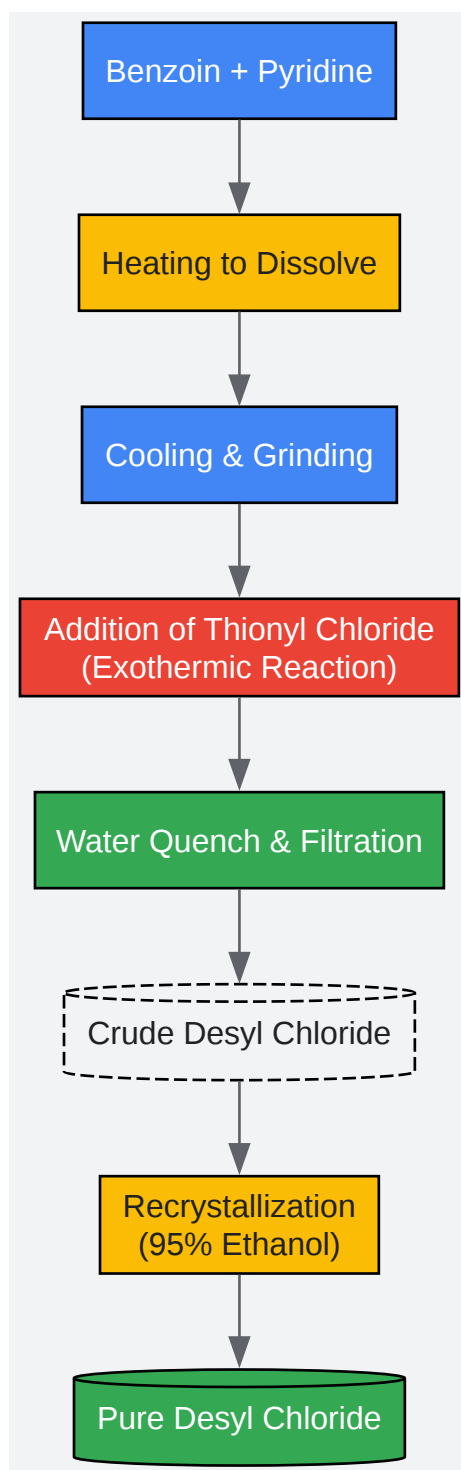
## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter                | Value                                 | Reference |
|--------------------------|---------------------------------------|-----------|
| Reactants                |                                       |           |
| Benzoin                  | 100 g (0.47 mole)                     | [2]       |
| Thionyl Chloride         | 75 g (0.63 mole)                      | [2]       |
| Pyridine                 | 50 g                                  | [2]       |
| Product Yield            |                                       |           |
| Crude Yield              | ~125 g                                | [2]       |
| Purified Yield (Total)   | 80–86 g                               | [2]       |
| Theoretical Yield (%)    | 74–79%                                | [2]       |
| Physical Properties      |                                       |           |
| Melting Point (Purified) | 66–67°C                               | [2]       |
| Appearance               | White to colorless crystalline powder | [1][2]    |

## Experimental Workflow

The overall workflow from starting materials to the final purified product is illustrated below.



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Caption: Workflow for the synthesis and purification of **desyl chloride**.

## Potential Side Reactions

Under certain conditions, particularly with prolonged reaction times or different reagent ratios, side reactions can occur. One notable byproduct is benzil, which can be formed from benzoin in the presence of thionyl chloride.[4][5] The formation of benzil is thought to proceed through a cis-stilbene- $\alpha,\alpha'$ -diol sulfite intermediate.[4] Careful control of the reaction conditions as described in the protocol is crucial to minimize the formation of such byproducts and maximize the yield of **desyl chloride**.

## Safety and Handling

- Thionyl Chloride (SOCl<sub>2</sub>): This reagent is toxic, corrosive, and reacts violently with water.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
- Reaction Gases: The reaction evolves SO<sub>2</sub> and HCl, which are toxic and corrosive gases.[2] Ensure the experimental setup is contained within a fume hood to prevent inhalation.

A thorough risk assessment should be conducted before performing this synthesis.

## Conclusion

The synthesis of **desyl chloride** from benzoin using thionyl chloride is a reliable and high-yielding laboratory procedure.[2] By adhering to the detailed experimental protocol and observing all necessary safety precautions, researchers can effectively produce this important chemical intermediate for further applications in pharmaceutical and chemical development. The process is characterized by a straightforward workup and purification, making it an accessible method for synthetic chemists.

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